molecular formula C11H5BrF3NO2 B2437160 3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 2364527-49-9

3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione

Cat. No.: B2437160
CAS No.: 2364527-49-9
M. Wt: 320.065
InChI Key: OBMMWYHNIKBSLY-UHFFFAOYSA-N
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Description

3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a heterocyclic compound that contains a pyrrole ring substituted with a bromine atom and a trifluoromethylphenyl group

Scientific Research Applications

3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving brominated and trifluoromethylated compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione typically involves the condensation of a brominated pyrrole derivative with a trifluoromethyl-substituted benzene derivative. One common method includes the use of Suzuki-Miyaura coupling, which involves the reaction of a brominated pyrrole with a trifluoromethylphenylboronic acid in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Types of Reactions:

    Substitution Reactions: The bromine atom in the pyrrole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the pyrrole ring.

    Coupling Reactions: The trifluoromethylphenyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

    Substituted Pyrroles: Resulting from nucleophilic substitution.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is unique due to the combination of the pyrrole ring with the bromine and trifluoromethylphenyl groups, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF3NO2/c12-8-5-9(17)16(10(8)18)7-3-1-6(2-4-7)11(13,14)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMMWYHNIKBSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C(=O)C=C(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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